molecular formula C14H21NO B7873975 4-(3,5-Dimethylphenyl)-4-hydroxy-1-methylpiperidine

4-(3,5-Dimethylphenyl)-4-hydroxy-1-methylpiperidine

Cat. No.: B7873975
M. Wt: 219.32 g/mol
InChI Key: KUYFULLEXFAPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethylphenyl)-4-hydroxy-1-methylpiperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a 3,5-dimethylphenyl group and a hydroxy group at the 4-position, along with a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethylphenyl)-4-hydroxy-1-methylpiperidine typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 3,5-dimethylphenylacetonitrile with methylamine to form the corresponding imine, followed by reduction to yield the piperidine core.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dimethylphenyl)-4-hydroxy-1-methylpiperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction of the hydroxy group to form the corresponding alcohol.

  • Substitution: Formation of various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, 4-(3,5-Dimethylphenyl)-4-hydroxy-1-methylpiperidine may be used as a probe to study biological systems, particularly in the context of enzyme inhibition or receptor binding studies.

Medicine: The compound has potential medicinal applications, such as in the development of new drugs targeting various diseases. Its structural features may contribute to its activity as an inhibitor of specific enzymes or receptors.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism by which 4-(3,5-Dimethylphenyl)-4-hydroxy-1-methylpiperidine exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Phenylpiperidines

  • Hydroxypiperidines

Uniqueness: 4-(3,5-Dimethylphenyl)-4-hydroxy-1-methylpiperidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other piperidine derivatives. Its presence of both a hydroxy and a methyl group on the piperidine ring adds to its distinct chemical properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

4-(3,5-dimethylphenyl)-1-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-8-12(2)10-13(9-11)14(16)4-6-15(3)7-5-14/h8-10,16H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYFULLEXFAPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2(CCN(CC2)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.